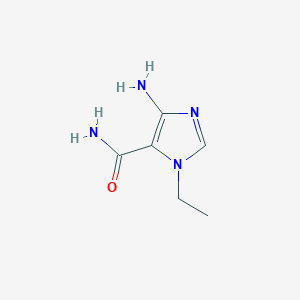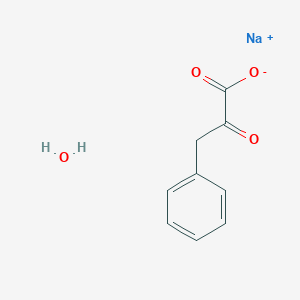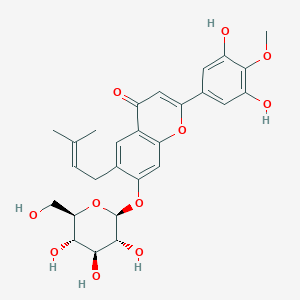
4-amino-1-ethyl-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-ethyl-1H-imidazole-5-carboxamide, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AICA ribonucleotide is a precursor to the synthesis of adenosine monophosphate (AMP) and is involved in the regulation of energy metabolism.
Wissenschaftliche Forschungsanwendungen
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. This compound ribonucleotide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which plays a crucial role in the pathogenesis of these diseases.
Wirkmechanismus
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide activates AMPK by mimicking the effects of AMP, which increases the AMP/ATP ratio and activates AMPK. Activated AMPK then regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, leading to improved energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound ribonucleotide has been shown to have various biochemical and physiological effects, including improved glucose uptake, increased insulin sensitivity, and decreased inflammation. This compound ribonucleotide has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide has several advantages for lab experiments, including its ability to activate AMPK and regulate energy metabolism. However, this compound ribonucleotide has some limitations, including its instability in solution and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide, including the development of more stable analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of this compound ribonucleotide as a tool for studying energy metabolism and cellular homeostasis in various cell types and tissues is an area of active research.
Conclusion:
In conclusion, this compound ribonucleotide is a nucleotide analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound ribonucleotide activates AMPK and regulates energy metabolism, leading to improved cellular homeostasis. This compound ribonucleotide has several advantages for lab experiments, but also has some limitations. The future directions for research on this compound ribonucleotide are promising and offer exciting opportunities for the development of new therapies and the advancement of our understanding of energy metabolism and cellular homeostasis.
Synthesemethoden
4-amino-1-ethyl-1H-imidazole-5-carboxamide ribonucleotide can be synthesized through the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (Z-nucleotide) with adenosine triphosphate (ATP) in the presence of adenylosuccinate synthase. The resulting product is this compound ribonucleotide, which can be further converted to AMP through the action of adenylosuccinate lyase.
Eigenschaften
CAS-Nummer |
115377-63-4 |
|---|---|
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-amino-3-ethylimidazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-10-3-9-5(7)4(10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) |
InChI-Schlüssel |
WBEBIGIKGXFOAF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=C1C(=O)N)N |
Kanonische SMILES |
CCN1C=NC(=C1C(=O)N)N |
Synonyme |
1H-Imidazole-5-carboxamide,4-amino-1-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
